molecular formula C10H11NO2 B8597536 2-Ethoxy-4-methoxybenzonitrile

2-Ethoxy-4-methoxybenzonitrile

Cat. No. B8597536
M. Wt: 177.20 g/mol
InChI Key: ARCIRLBUCOJLBV-UHFFFAOYSA-N
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Patent
US06566360B1

Procedure details

30.0 g (201 mmol) of 2-hydroxy-4-methoxybenzonitrile are refluxed with 83.4 g of potassium carbonate (603 mmol) and 32.88 g (301 mmol) of bromoethane in 550 ml of acetone for 18 hours. After filtration, the solvent is removed under reduced pressure and the residue is purified by silica gel chromatography (cyclohexane:ethyl acetate=10:1): 35.9 g of an oil Rf=0.37 (cyclohexane:ethyl acetate=3:1)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
32.88 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH3:20]>CC(C)=O>[CH2:19]([O:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=C(C#N)C=CC(=C1)OC
Name
Quantity
83.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
32.88 g
Type
reactant
Smiles
BrCC
Name
Quantity
550 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel chromatography (cyclohexane:ethyl acetate=10:1)

Outcomes

Product
Name
Type
Smiles
C(C)OC1=C(C#N)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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